molecular formula C15H22N4O2 B2962863 [4-(4-Methylpyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415519-79-6

[4-(4-Methylpyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone

Cat. No. B2962863
M. Wt: 290.367
InChI Key: QHQTVQXTNFDMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(4-Methylpyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone” is a heterocyclic compound with a complex structure. It combines a pyrimidine , a morpholine , and a piperidine moiety. The compound’s systematic name suggests the presence of a methyl group on the pyrimidine ring and a morpholine substituent.



Synthesis Analysis

The synthesis of this compound likely involves a series of chemical reactions. While specific synthetic pathways may vary, researchers typically employ techniques such as condensation reactions , cyclization , and functional group transformations . Detailed synthetic routes can be found in relevant literature.



Molecular Structure Analysis

The molecular structure of “[4-(4-Methylpyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone” is crucial for understanding its properties and interactions. The compound likely exhibits stereochemistry , which affects its biological activity. Researchers use techniques like X-ray crystallography or NMR spectroscopy to elucidate the precise arrangement of atoms.



Chemical Reactions Analysis

Understanding the reactivity of this compound is essential. Researchers investigate its behavior under various conditions, including acidic , basic , and oxidative environments. Reactions such as hydrolysis , alkylation , and oxidation may occur. These insights inform its potential applications.



Physical And Chemical Properties Analysis



  • Physical Properties :



    • Melting Point : Investigate the temperature at which the compound transitions from solid to liquid.

    • Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).

    • Color : Describe its appearance (color, crystalline form, etc.).




  • Chemical Properties :



    • Stability : Evaluate its stability under different conditions (light, temperature, pH).

    • Reactivity : Explore its behavior in the presence of reagents (e.g., acids, bases).

    • Hydrophobicity/Hydrophilicity : Determine its affinity for water.




Safety And Hazards

Researchers must consider safety aspects:



  • Toxicity : Investigate whether the compound poses risks to humans or the environment.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.


Future Directions


  • Biological Studies : Investigate its biological activity , including potential as a drug candidate.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

  • Formulation : Develop suitable dosage forms (tablets, injections, etc.).


properties

IUPAC Name

[4-(4-methylpyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-12-5-6-16-15(17-12)19-9-10-21-13(11-19)14(20)18-7-3-2-4-8-18/h5-6,13H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQTVQXTNFDMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.